molecular formula C11H19F3N2O2 B13450374 1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid

1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid

Cat. No.: B13450374
M. Wt: 268.28 g/mol
InChI Key: USFMURZMBQAWIF-UHFFFAOYSA-N
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Description

1-(1-methylcyclobutyl)piperazine; trifluoroacetic acid is a compound that combines the structural features of piperazine and trifluoroacetic acid Piperazine is a six-membered ring containing two nitrogen atoms, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methylcyclobutyl)piperazine; trifluoroacetic acid typically involves the reaction of 1-methylcyclobutylamine with piperazine in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature and the use of a solvent such as dichloromethane. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of trifluoroacetic acid as a reagent ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(1-methylcyclobutyl)piperazine; trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazines and derivatives of trifluoroacetic acid. These products can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-(1-methylcyclobutyl)piperazine; trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-methylcyclobutyl)piperazine; trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methylcyclobutyl)piperazine; trifluoroacetic acid is unique due to the combination of the piperazine ring and the trifluoroacetyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

1-(1-methylcyclobutyl)piperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H18N2.C2HF3O2/c1-9(3-2-4-9)11-7-5-10-6-8-11;3-2(4,5)1(6)7/h10H,2-8H2,1H3;(H,6,7)

InChI Key

USFMURZMBQAWIF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)N2CCNCC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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